molecular formula C10H9ClN2O2 B11757313 Methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B11757313
M. Wt: 224.64 g/mol
InChI Key: JTYOAYLEOIPLQY-UHFFFAOYSA-N
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Description

Methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with a molecular formula of C10H9ClN2O2. This compound belongs to the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 7-chloro-4-methylpyrazole with ethyl acetoacetate in the presence of a base, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, recrystallization, and purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate is unique due to the presence of the chlorine atom at position 7, which may influence its reactivity and biological activity compared to other similar compounds .

Biological Activity

Methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and comparative analyses.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C10_{10}H9_9ClN2_2O2_2
  • Molecular Weight : 224.64 g/mol
  • Density : 1.4 ± 0.1 g/cm³
  • LogP : 2.71

The compound features a fused pyrazole and pyridine ring system, with a chlorine atom at the 7-position and a methyl group at the 4-position, which may influence its biological interactions and pharmacological properties .

Pharmacological Properties

Initial studies suggest that compounds within the pyrazolo[1,5-a]pyridine class exhibit various pharmacological properties, including:

  • Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyridine can induce apoptosis in cancer cell lines, suggesting potential as anticancer agents . The mechanisms often involve the activation of caspases and modulation of mitochondrial membrane potential.
  • Antimicrobial Activity : Some studies have highlighted the antimicrobial potential of related compounds, indicating that modifications in the pyrazolo structure can enhance activity against various pathogens .

Case Studies

  • Anticancer Mechanisms :
    • A study focusing on similar pyrazolo derivatives demonstrated their ability to induce apoptosis in colorectal cancer cell lines (DLD-1 and HT-29) through intrinsic and extrinsic pathways. The activation of caspase-8 was notably significant in these processes .
    • Another investigation into related compounds found that they could decrease p53 levels in treated cells, suggesting a complex interaction with cellular apoptotic pathways .
  • Antimicrobial Studies :
    • In vitro tests have shown promising antibacterial activity against strains such as Pseudomonas aeruginosa and antifungal effects against various fungi. These findings indicate that structural modifications can lead to enhanced efficacy in treating infections .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylateC10_{10}H9_{9}N2_{2}O2_{2}Methyl group at position 6
Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylateC10_{10}H8_{8}BrN2_{2}O2_{2}Bromine substituent instead of chlorine
Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylateC11_{11}H11_{11}N2_{2}O2_{2}Ethyl group instead of methyl at position 3

The unique combination of a chlorine atom at position 7 and a methyl group at position 4 distinguishes this compound from its analogs, potentially influencing its biological activity .

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H9ClN2O2/c1-6-3-4-8(11)13-9(6)7(5-12-13)10(14)15-2/h3-5H,1-2H3

InChI Key

JTYOAYLEOIPLQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N2C1=C(C=N2)C(=O)OC)Cl

Origin of Product

United States

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